chemical structure and properties of 3',5'-Dichloro-biphenyl-2-amine
chemical structure and properties of 3',5'-Dichloro-biphenyl-2-amine
This is an in-depth technical guide on the chemical structure, synthesis, and properties of 3',5'-Dichloro-biphenyl-2-amine .
CAS Registry Number: 1521784-05-3 IUPAC Name: 3',5'-dichloro-[1,1'-biphenyl]-2-amine Synonyms: 2-Amino-3',5'-dichlorobiphenyl; (3',5'-Dichlorobiphenyl-2-yl)amine[1]
Executive Summary
3',5'-Dichloro-biphenyl-2-amine is a specialized halogenated biaryl building block used primarily in the discovery and development of agrochemicals (specifically SDHI fungicides) and small-molecule therapeutics.[1] Its structure features an electron-rich aniline ring coupled to an electron-deficient 3,5-dichlorophenyl ring.[1] This electronic push-pull character, combined with the steric availability of the ortho-amine, makes it a critical scaffold for synthesizing fused heterocycles (such as carbazoles and phenanthridines) and lipophilic amide inhibitors .
Chemical Structure & Electronic Properties
The molecule consists of two distinct aromatic domains linked by a single C-C bond. The rotation around this bond is sterically restricted by the amine group at the 2-position and the protons at the 2'/6' positions, often forcing the rings into a twisted conformation (dihedral angle ~40–60°) to minimize steric strain.
Electronic Configuration
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Ring A (Aniline): The amino group (-NH₂) is a strong electron donor (+M effect), significantly increasing electron density at the ortho (3, 6) and para (5) positions of this ring. This makes Ring A highly nucleophilic and susceptible to electrophilic aromatic substitution or oxidation.[1]
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Ring B (3,5-Dichlorophenyl): The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I), deactivating this ring.[1] The 3,5-substitution pattern leaves the 4'-position relatively accessible but electronically deficient.[1]
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C₁₂H₉Cl₂N |
| Molecular Weight | 238.11 g/mol |
| LogP (Octanol/Water) | ~4.2 (High Lipophilicity) |
| pKa (Conjugate Acid) | ~3.8 – 4.0 (Less basic than aniline due to the electron-withdrawing dichlorophenyl group) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to 3',5'-Dichloro-biphenyl-2-amine is the palladium-catalyzed cross-coupling of 2-bromoaniline (or 2-iodoaniline) with 3,5-dichlorophenylboronic acid .[1] This method avoids the formation of regioisomers common in direct halogenation approaches.
Reagents & Materials[4][6][7][8][9]
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Substrate A: 2-Bromoaniline (1.0 equiv)[1]
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Substrate B: 3,5-Dichlorophenylboronic acid (1.1 equiv)[1]
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos for sterically hindered substrates.[1]
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Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.[1]
Step-by-Step Methodology
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Inertion: Charge a reaction flask with 2-bromoaniline, 3,5-dichlorophenylboronic acid, and the base. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which degrades the Pd(0) catalyst.
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Solvent Addition: Add degassed solvent mixture via syringe.[1]
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Catalyst Addition: Add the Palladium catalyst under a positive pressure of inert gas.[1]
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Reflux: Heat the mixture to 80–100°C for 12–18 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 8:2) or HPLC.[1]
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Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).
Synthesis Pathway Visualization
Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of 3',5'-Dichloro-biphenyl-2-amine.[1]
Reactivity & Applications
The unique "ortho-amino biaryl" motif makes this compound a versatile "switch" in organic synthesis.[1] It serves as a precursor for two major classes of reactions: Amide Coupling (for bioactive inhibitors) and Cyclization (for fused ring systems).
A. Fungicide Development (SDHI Analogs)
This amine is a key intermediate for Succinate Dehydrogenase Inhibitors (SDHIs). By reacting the amine with pyrazole-4-carbonyl chlorides (e.g., difluoromethyl-methyl-pyrazole acid chloride), researchers synthesize lipophilic amides that bind to the ubiquinone-binding site of the SDH enzyme.[1] The 3,5-dichloro substitution enhances metabolic stability and lipophilicity, improving crop cuticle penetration.[1]
B. Heterocycle Synthesis (Carbazoles)
The biaryl amine can be converted into a chlorinated carbazole via a Sandmeyer reaction followed by intramolecular cyclization, or via direct oxidative cyclization using Pd(OAc)₂/Cu(OAc)₂.
Reactivity Flowchart
Figure 2: Divergent synthetic utility of the 3',5'-dichloro-biphenyl-2-amine scaffold.
Characterization & Analysis
To validate the synthesis, the following spectroscopic signatures are diagnostic:
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¹H NMR (400 MHz, CDCl₃):
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Amine Protons: Broad singlet at δ 3.5–4.0 ppm (2H, -NH₂).[1]
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Ring A (Aniline): Four protons.[1][3] The proton ortho to the amine (H-3) typically appears as a doublet upfield (δ 6.7–6.8 ppm).[1]
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Ring B (Dichlorophenyl): Three protons.[1][3] The proton at position 4' (between two chlorines) appears as a triplet or doublet of doublets at δ 7.3–7.4 ppm. The protons at 2' and 6' appear as a doublet at δ 7.2–7.3 ppm.[3]
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¹³C NMR: Look for the characteristic C-N signal (~143 ppm) and the C-Cl signals (~135 ppm).
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Mass Spectrometry (GC-MS/LC-MS):
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4][5]
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Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[1][4][5]
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Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life) – Common for chlorinated biaryls.
Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle all powders in a fume hood to avoid inhalation of dust.[1]
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Waste: Dispose of as halogenated organic waste. Do not release into drains.[1]
References
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Sigma-Aldrich. (n.d.).[1] 3',5-dichloro-[1,1'-biphenyl]-2-amine Product Page. Retrieved from [1]
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PubChem. (n.d.).[1] 3,5-Dichlorobiphenyl (Related Compound Data). National Library of Medicine.[1] Retrieved from
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Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).
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BenchChem. (n.d.).[1] Suzuki Coupling Troubleshooting and Protocols. Retrieved from
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IUCr. (2013).[1] Synthesis and structure of 3',5'-dichloro-biphenyl derivatives. International Union of Crystallography.[1] Retrieved from
